Jaspamide j -

Jaspamide j

Catalog Number: EVT-1594690
CAS Number:
Molecular Formula: C35H43BrN4O6
Molecular Weight: 695.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jaspamide J is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Source

Jaspamide J is derived from marine sources, particularly sponges. Its discovery was significant due to its potent biological properties, which have led to extensive research into its synthesis and potential applications in pharmaceuticals .

Classification

Jaspamide J belongs to the class of compounds known as cyclodepsipeptides. These compounds are characterized by cyclic structures that incorporate both amide and ester linkages. The classification of jaspamide within this group highlights its unique structural and functional properties, making it a subject of interest in medicinal chemistry and drug development .

Synthesis Analysis

Methods

The synthesis of jaspamide J has been approached through various methodologies, primarily focusing on total synthesis strategies that emphasize the formation of its complex structure. Key synthetic methods include:

  • Macrolactonization-Centered Strategies: These strategies are pivotal in constructing the cyclic framework of jaspamide J.
  • Solid-Phase Peptide Synthesis: This method allows for the efficient assembly of peptide segments before cyclization.
  • Ruthenium-Catalyzed Ring Closing Metathesis: This innovative approach facilitates the formation of the macrocyclic structure from linear precursors .

Technical Details

The total synthesis often involves multiple steps, including:

  • The generation of key intermediates such as (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid.
  • The use of diastereoselective reactions to ensure correct stereochemistry at chiral centers.
  • The application of advanced techniques like molecular dynamics simulations to predict conformational properties during synthesis .
Molecular Structure Analysis

Structure

The molecular structure of jaspamide J features a complex arrangement that includes:

  • A 19-membered ring consisting of both peptide and non-peptide components.
  • Three chiral centers contributing to its stereochemical diversity.
  • Specific functional groups that enhance its biological activity .

Data

The empirical formula for jaspamide J is C26H36N2O5S. Its molecular weight is approximately 492.64 g/mol. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its architecture .

Chemical Reactions Analysis

Reactions

Jaspamide J participates in various chemical reactions that are essential for its synthesis and modification:

  • Macrolactonization Reactions: These reactions are crucial for closing the cyclic structure.
  • Functional Group Transformations: Modifications at specific sites on the molecule allow for the generation of analogs with altered biological properties.

Technical Details

The synthetic pathways often involve strategic use of protecting groups to manage reactive sites during multi-step synthesis. Techniques such as high-performance liquid chromatography are utilized for purification at various stages .

Mechanism of Action

Process

The mechanism by which jaspamide J exerts its biological effects involves:

  • Binding to actin filaments, leading to stabilization and promotion of polymerization.
  • Induction of apoptosis in cancer cells through modulation of cytoskeletal dynamics.

Data

Research indicates that jaspamide J has an IC50 value (the concentration required to inhibit 50% of target activity) in the low nanomolar range, demonstrating potent bioactivity against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

Jaspamide J is typically presented as a white to off-white solid at room temperature. It is soluble in organic solvents such as dimethyl sulfoxide but shows limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions due to the presence of ester linkages .

Applications

Jaspamide J has garnered attention for its potential applications in several scientific fields:

  • Cancer Research: Its ability to modulate actin dynamics makes it a candidate for developing new cancer therapeutics.
  • Biological Studies: Used as a tool compound in studies related to cell motility and cytoskeletal organization.
  • Pharmaceutical Development: Ongoing research aims to explore jaspamide analogs for enhanced efficacy and reduced toxicity profiles in clinical settings .
Biosynthesis and Structural Characterization of Jaspamide J

Biogenetic Origins in Marine Sponge Jaspis splendens

Jaspamide J (jasplakinolide J) originates from the marine sponge Jaspis splendens, a taxonomically validated source of diverse cyclodepsipeptides. Specimens collected from Indo-Pacific regions—including Kalimantan (Indonesia), Fiji, and Vanuatu—consistently yield jaspamide derivatives through bioactivity-guided isolation. The sponge harbors a complex microbiome, with metabolomic profiling revealing that jaspamide J is a minor analogue constituting approximately 0.00001% of the sponge's dry weight [1] [6]. Notably, this compound co-occurs with the parent jaspamide and over 15 congeners, indicating Jaspis splendens as a specialized chemotype.

Recent genomic evidence identifies symbiotic bacteria (Jaspinella spp. of the Tectomicrobia phylum) as the true biosynthetic agents. Metagenomic studies of Jaspis splendens and the distantly related sponge Dictyonella sp. confirm that Jaspinella possesses a dedicated jas gene cluster for jaspamide biosynthesis. This establishes a conserved defensive symbiosis across geographically distinct marine ecosystems [2] [8].

Modular Assembly of Depsipeptide-Polyketide Hybrid Scaffolds

Jaspamide J is assembled through a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway encoded within the jas gene cluster. The biosynthesis involves four core enzymatic modules:

  • Adenylation and Thiolation: Selective activation of amino acids (D-N-methyl-2-bromotryptophan, L-alanine, L-β-tyrosine) by adenylation (A) domains and attachment to thiolation (T) domains.
  • Polyketide Chain Extension: Incorporation of a polyketide unit via PKS modules featuring ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Methyl groups at C-13 and C-15 derive from methylmalonyl-CoA extender units.
  • Cyclization and Release: Thioesterase (TE) domain catalyzes macrocyclization via ester bond formation between β-tyrosine’s phenolic oxygen and the polyketide’s terminal carboxyl group [6] [8].

Table 1: Core Enzymatic Domains in Jaspamide J Biosynthesis

Domain TypeFunctionSubstrate/Product
Adenylation (A)Activates amino acidsD-N-Me-2-BrTrp, L-Ala, L-β-Tyr
Thiolation (T)Carrier protein attachmentPhosphopantetheinyl arm loading
Ketosynthase (KS)Polyketide chain elongationMalonyl/methylmalonyl-CoA extension
Thioesterase (TE)Macrocyclization and releaseDepsipeptide ring closure

The jas PKS system exhibits convergent evolution with the chondramide (myxobacterial) NRPS but uniquely incorporates brominated tryptophan and β-tyrosine residues. This modularity enables structural diversification, generating oxidized tryptophan variants like jaspamide J [8].

Stereochemical Determination via NMR and Circular Dichroism

The absolute configuration of jaspamide J was resolved through integrated spectroscopic and chemical methods:

  • 2D NMR Analysis: ROESY correlations confirmed trans-orientation of H-7/H-8 and H-13/H-15 protons, indicating a β-turn conformation stabilized by hydrogen bonding between Ala-NH and Trp-C=O.
  • Mosher’s Ester Derivatives: Esterification of the secondary alcohol (C-21) with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) established the S configuration at C-21 via ΔδSR values [1] [6].
  • Circular Dichroism: Negative Cotton effects at 228 nm and 275 nm correlated with D-configured N-methyltryptophan and L-β-tyrosine, consistent with jaspamide’s benchmark CD spectrum [6].

Table 2: Key Stereochemical Assignments in Jaspamide J

Chiral CenterConfigurationMethod of Determination
C-2 (Ala)LMarfey’s analysis of hydrolysate
C-7 (Trp)DCD spectrum comparison
C-12 (β-Tyr)LROESY (H-12/H-14 correlation)
C-21 (Polyketide)SMosher’s ester ΔδSR

These analyses confirm the conserved 3R,5S,7S,9S,13R,15S configuration in jaspamide J’s polyketide segment, critical for bioactivity [1].

Comparative Analysis of Oxidized Tryptophan Derivatives in Congeners

Jaspamide J belongs to a class of tryptophan-modified analogues where bromination, hydroxylation, or quinazoline ring formation alters bioactivity. Key structural and functional comparisons include:

  • Bromination Position: Jaspamide J contains monobromination at C-2 of tryptophan. In contrast, jaspamide R (dibromo at C-2/C-22) shows enhanced cytotoxicity (IC50 < 0.1 μg/mL vs. L5178Y cells) but loses microfilament-disrupting activity.
  • Oxidative Modifications: Quinazoline-containing jaspamide T (from Jaspis splendens) forms via tryptophan oxidation and ring rearrangement, reducing actin-binding affinity by 100-fold compared to jaspamide [1] [6].
  • Debromination Effects: Debromo-jaspamide Q exhibits a 10-fold decrease in cytotoxicity, confirming bromine’s role in hydrophobic interactions with actin’s subdomain 1 [6].

Table 3: Bioactivity of Tryptophan-Modified Jaspamide Analogues

AnalogTryptophan ModificationCytotoxicity (HCT-116 GI50)Microfilament Disruption
Jaspamide2-Brominated<1 nMYes (EC50 80 nM)
Jaspamide JOxidized 2-brominatedNot reportedModerate
Jaspamide QDebrominated~10 nMNo
Jaspamide R2,22-Dibrominated<0.1 μg/mLNo
Jaspamide TQuinazoline-formed>1 μMNo

These structural variations demonstrate that bromination at C-2 is necessary but insufficient for microfilament disruption. The intact D-N-methyl-2-bromotryptophan-β-tyrosine tripeptide motif and polyketide conformation are essential for potent bioactivity [1] [6].

Comprehensive List of Compounds

  • Jaspamide (jasplakinolide)
  • Jaspamide J
  • Jaspamide Q
  • Jaspamide R
  • Jaspamide T

Properties

Product Name

Jaspamide j

IUPAC Name

(4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

Molecular Formula

C35H43BrN4O6

Molecular Weight

695.6 g/mol

InChI

InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1

InChI Key

JCKVLCSMPHMFGK-CBRUVUFKSA-N

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Isomeric SMILES

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

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